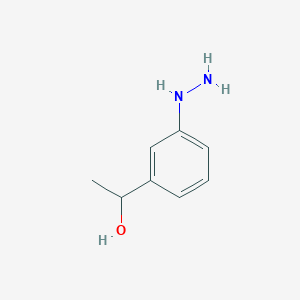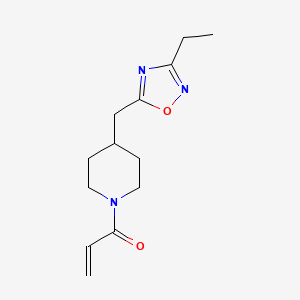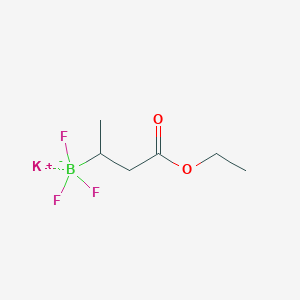
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide is a chemical compound with the molecular formula C6H11BF3KO2. It is known for its unique structure, which includes a trifluoroborate group, making it an interesting subject for various chemical studies .
Méthodes De Préparation
The synthesis of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide typically involves the reaction of 4-ethoxy-4-oxobutan-2-yl with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and other catalytic processes. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide can be compared with other similar compounds such as:
Potassium trifluoroborate: While both compounds contain the trifluoroborate group, this compound has an additional ethoxy-oxobutan-2-yl group, making it more versatile in certain reactions.
4-ethoxy-4-oxobutan-2-yl derivatives: These compounds share the ethoxy-oxobutan-2-yl group but lack the trifluoroborate group, which limits their reactivity in boron-related reactions.
The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications in various fields.
Propriétés
IUPAC Name |
potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKNDPWWHEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC(=O)OCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
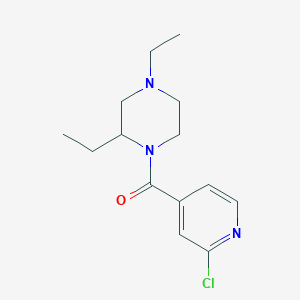
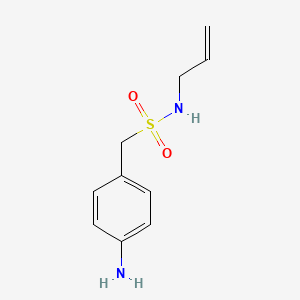
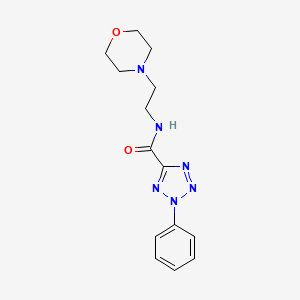
![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)
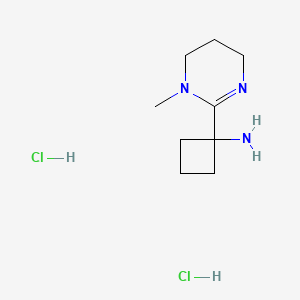
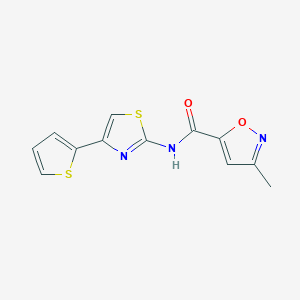
![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)
![7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane](/img/structure/B2892664.png)
![2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2892665.png)
